3-(Diphenylmethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
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Overview
Description
3-(Diphenylmethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylmethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenated reagents in the presence of a base such as potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-(Diphenylmethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3-(Diphenylmethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to DNA and proteins, disrupting their normal function.
Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities.
1,2,4-Triazole: Exhibits antifungal and anticancer properties.
Benzothiazole: Used in the development of antimicrobial agents.
Properties
CAS No. |
93073-26-8 |
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Molecular Formula |
C22H16N4S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-benzhydryl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H16N4S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-23-24-22-26(20)25-21(27-22)18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
IPKDESDYAVZOHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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